N-BOC-(methylamino)acetaldehyde

Description

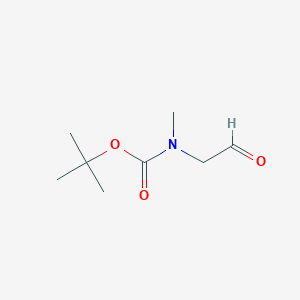

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443953 | |

| Record name | N-BOC-(methylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-72-4 | |

| Record name | N-BOC-(methylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-methyl-N-(2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl N-methyl-N-(2-oxoethyl)carbamate, a key building block in contemporary organic and medicinal chemistry.

Core Chemical Properties

tert-butyl N-methyl-N-(2-oxoethyl)carbamate, also known as N-Boc-N-methylaminoacetaldehyde, is a carbamate-protected amino aldehyde. The presence of the tert-butoxycarbonyl (Boc) group makes it a stable, yet readily deprotectable, synthon for introducing a methylaminoacetaldehyde moiety in complex molecule synthesis.

| Property | Value | Reference |

| CAS Number | 123387-72-4 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | tert-butyl N-methyl-N-(2-oxoethyl)carbamate | [2][3] |

| Synonyms | N-Boc-(methylamino)acetaldehyde, N-(tert-butoxycarbonyl)-N-methylaminoacetaldehyde, N-methyl-N-(2-oxoethyl)-, 1,1-dimethylethyl ester carbamic acid | [1] |

| Physical Form | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [1] |

| Density | 1.026 g/mL | [1] |

| Refractive Index | 1.44 | [1] |

| Solubility | Slightly miscible with water | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to tert-butyl N-methyl-N-(2-oxoethyl)carbamate involves the oxidation of its corresponding alcohol precursor, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate. While specific literature detailing a single, optimized protocol is scarce, a general and reliable method can be derived from standard oxidation procedures for Boc-protected amino alcohols. A common and effective method is the Swern oxidation or a similar Dess-Martin periodinane (DMP) oxidation.

Synthesis of the Precursor: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate

The precursor alcohol is synthesized by the Boc-protection of 2-(methylamino)ethanol.

Reaction:

Experimental Protocol:

-

Dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) to the solution.

-

If the reaction is sluggish, a mild base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) can be added catalytically.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate as a pure compound.[4]

Oxidation to tert-butyl N-methyl-N-(2-oxoethyl)carbamate

Reaction:

Experimental Protocol (Swern Oxidation):

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15-30 minutes, add a solution of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triethylamine (NEt₃, 5.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde.

-

The product is often used in the next step without further purification due to the potential for instability. If necessary, purification can be attempted by careful flash column chromatography on silica gel.

Reactivity and Stability

The chemical behavior of tert-butyl N-methyl-N-(2-oxoethyl)carbamate is dictated by the two primary functional groups: the aldehyde and the N-Boc group.

-

Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and reductive aminations. This reactivity is central to its utility as a synthetic building block.

-

N-Boc Group Stability and Deprotection : The Boc protecting group is stable under a wide range of conditions, including basic, nucleophilic, and oxidative environments.[5][6][7] This stability allows for selective manipulation of other functional groups within a molecule. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, to liberate the free secondary amine.[7]

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet around 9.5-9.7 ppm for the aldehydic proton. - A singlet for the N-methyl protons. - A signal for the methylene protons adjacent to the aldehyde and the nitrogen. - A characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. |

| ¹³C NMR | - A signal for the aldehydic carbon in the range of 195-205 ppm. - A signal for the carbonyl carbon of the carbamate around 155 ppm. - A signal for the quaternary carbon of the tert-butyl group around 80 ppm. - Signals for the N-methyl, methylene, and tert-butyl methyl carbons. |

| IR Spectroscopy | - A strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - A strong C=O stretching band for the carbamate around 1680-1700 cm⁻¹. - C-H stretching bands for the alkyl groups. |

| Mass Spectrometry | - The molecular ion peak ([M]⁺) and/or a protonated molecular ion peak ([M+H]⁺). - Characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene. |

Applications in Drug Discovery

A significant application of tert-butyl N-methyl-N-(2-oxoethyl)carbamate is in the synthesis of inhibitors for co-activator associated arginine methyltransferase 1 (CARM1).[2][3] CARM1 is an important enzyme in epigenetic regulation, and its dysregulation has been implicated in various diseases, including cancer.

The aldehyde functionality of tert-butyl N-methyl-N-(2-oxoethyl)carbamate allows for its incorporation into heterocyclic scaffolds, such as benzo[d]imidazoles, which are common pharmacophores in kinase and methyltransferase inhibitors.

Caption: Synthetic pathway to CARM1 inhibitors.

Safety and Handling

tert-butyl N-methyl-N-(2-oxoethyl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is sensitive to air and should be stored under an inert atmosphere at low temperatures.[1]

This technical guide serves as a foundational resource for researchers and professionals engaged in the use of tert-butyl N-methyl-N-(2-oxoethyl)carbamate. The provided information on its chemical properties, synthesis, and applications will aid in its effective utilization in the development of novel therapeutics and other advanced chemical entities.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound Research Chemical [benchchem.com]

- 4. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-BOC-(methylamino)acetaldehyde

Introduction

N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as N-BOC-(methylamino)acetaldehyde, is a chemical compound utilized in organic synthesis. It serves as a reactant in the preparation of various derivatives, including benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase and dihydroisoquinolinone derivatives that act as selective mdm2 inhibitors.[1][2] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and relevant safety information.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1][3][4] It is characterized by its slight miscibility with water and sensitivity to air.[1][5] For long-term storage, it is recommended to keep the compound under an inert atmosphere in a freezer at temperatures below -20°C.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 123387-72-4 |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[1][3][4] |

| Boiling Point | 218.2 ± 19.0 °C (Predicted)[5] |

| Density | 1.026 g/mL (Predicted)[5] |

| Refractive Index | 1.44 (Predicted)[5] |

| Water Solubility | Slightly miscible[1][6] |

| pKa | -1.63 ± 0.70 (Predicted)[5] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C[5] |

Experimental Protocols

Synthesis of this compound from N-BOC-N-methylaminoethanol

A common method for the synthesis of this compound involves the oxidation of 2-(N-Boc-methylamino)ethanol using Dess-Martin periodinane.[1]

Materials:

-

2-(N-Boc-methylamino)ethanol

-

Dess-Martin periodinane

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) is dissolved in dichloromethane at 0 °C.[1]

-

Dess-Martin periodinane (22 g, 52 mmol) is added to the solution in batches.[1]

-

The reaction mixture is allowed to naturally warm to room temperature and is stirred continuously for 3 hours.[1]

-

Upon completion of the reaction, saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution are added, and the mixture is stirred for an additional 30 minutes.[1]

-

The organic phase is then separated.[1]

-

The separated organic phase is washed with saturated sodium bicarbonate solution.[1]

-

The washed organic phase is dried over anhydrous magnesium sulfate.[1]

-

The solvent is concentrated to yield the final product, this compound.[1]

Characterization: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which should show a peak at m/z 174 (M + 1).[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

N-BOC-(methylamino)acetaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-BOC-(methylamino)acetaldehyde, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document covers its chemical structure, nomenclature, physical and chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a carbamate-protected amino aldehyde. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the secondary amine, preventing unwanted reactions while allowing for selective transformations at the aldehyde functionality.

IUPAC Name: tert-butyl N-methyl-N-(2-oxoethyl)carbamate[1]

Synonyms:

-

N-tert-Butoxycarbonyl-N-methylglycinal

-

tert-Butyl methyl(2-oxoethyl)carbamate[2]

-

N-Boc-N-methyl-2-aminoacetaldehyde

-

Methyl(2-oxoethyl)carbamic acid tert-butyl ester[2]

-

1,1-Dimethylethyl methyl(2-oxoethyl)carbamate[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimation.

| Property | Value | Source |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [3] |

| Density | 1.026 g/mL (Predicted) | [3] |

| Refractive Index | 1.44 (Predicted) | [3] |

| Solubility | Slightly miscible with water | [3][4] |

| Storage | Store in a freezer under an inert atmosphere | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alcohol, N-BOC-N-methylaminoethanol, using Dess-Martin periodinane.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) dissolved in dichloromethane, add Dess-Martin periodinane (22 g, 52 mmol) portion-wise at 0 °C.[5]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]

-

Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Continue stirring for an additional 30 minutes.[5]

-

Extraction: Separate the organic phase and wash it with a saturated sodium bicarbonate solution.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the final product.[5]

Expected Outcome: This procedure is reported to yield this compound in quantitative yield.[5]

Spectroscopic Data

However, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the compound synthesized via the Dess-Martin oxidation protocol showed a peak at m/z 174 (M+1), which is consistent with the protonated molecule.[5]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as a building block for the creation of more complex molecular architectures. Notably, it is involved in the preparation of benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase (CARM1).[3] It is also used as a reactant in the synthesis of dihydroisoquinolinone derivatives which act as selective mdm2 inhibitors, and in the synthesis of biologically active gold complexes modified with thiourea functionalized tyrosine kinase inhibitors.[2] The presence of both a protected amine and a reactive aldehyde allows for sequential and controlled modifications, making it a versatile tool for medicinal chemists.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is sensitive to air and should be stored under an inert atmosphere in a freezer.[3]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.

References

- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | 123387-72-4 [chemicalbook.com]

Spectroscopic and Synthetic Profile of N-BOC-(methylamino)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-BOC-(methylamino)acetaldehyde, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, tabulated spectroscopic data for easy reference, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the mass spectrometry, and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The NMR and IR data are predicted based on the chemical structure and typical values for the functional groups present.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Mass Analyzed | m/z |

| Molecular Ion | 174 [M+H]⁺ |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

Table 2: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.65 | s | 1H | -CHO |

| 4.10 | s | 2H | -N-CH₂-CHO |

| 2.95 | s | 3H | -N-CH₃ |

| 1.48 | s | 9H | -C(CH₃)₃ (BOC) |

Table 3: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | -CHO |

| 155.0 | -N-C=O (BOC) |

| 80.5 | -O-C(CH₃)₃ (BOC) |

| 58.0 | -N-CH₂-CHO |

| 35.0 | -N-CH₃ |

| 28.5 | -O-C(CH₃)₃ (BOC) |

Table 4: Representative IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978, 2935 | Medium | C-H Stretch (Alkyl) |

| 2830, 2730 | Medium | C-H Stretch (Aldehyde) |

| 1735 | Strong | C=O Stretch (Aldehyde) |

| 1695 | Strong | C=O Stretch (BOC carbamate) |

| 1368 | Medium | C-H Bend (tert-butyl) |

| 1160 | Strong | C-O Stretch (BOC carbamate) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of N-BOC-N-methylaminoethanol. Two widely used oxidation protocols are detailed below.

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes.

-

Materials:

-

N-BOC-N-methylaminoethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and a solution of Na₂S₂O₃.

-

Stir the mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be purified by flash column chromatography if necessary.

-

2. Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

-

Materials:

-

N-BOC-N-methylaminoethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Prepare a solution of oxalyl chloride (1.5-2.0 equivalents) in dichloromethane and cool it to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO (2.0-3.0 equivalents) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

-

Add a solution of N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane dropwise, keeping the temperature at -78 °C. Stir for 30-60 minutes.

-

Add triethylamine (4.0-5.0 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Pathway Diagrams

Caption: Synthetic and analytical workflow for this compound.

Commercial Suppliers and Technical Applications of N-BOC-(methylamino)acetaldehyde

An In-depth Guide for Researchers and Drug Development Professionals

N-tert-Butoxycarbonyl-(methylamino)acetaldehyde, commonly referred to as N-BOC-(methylamino)acetaldehyde, is a valuable bifunctional building block in synthetic organic chemistry. Its structure incorporates a reactive aldehyde group and a BOC-protected secondary amine, making it an important intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its commercial availability, key synthetic applications, and the biological pathways associated with its derivatives.

Commercial Availability

This compound (CAS No. 123387-72-4) is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate procurement for research and development purposes.

| Supplier | Product Number(s) | Purity | Available Quantities | Storage Conditions |

| Thermo Scientific Chemicals | H50870.MD, H50870.03 | >97.5% (HPLC) | 250 mg, 1 g | 2-8°C |

| Sigma-Aldrich | AMBH2D6F0BB5 | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | Store in freezer, under -20°C, Inert atmosphere |

| Santa Cruz Biotechnology | sc-268393 | ≥97% | - | 2-8°C |

| Pharmaffiliates | PA 27 0022287 | - | Inquire | 2-8°C Refrigerator |

| BenchChem | B104805 | - | Inquire | Research Use Only |

| Tokyo Chemical Industry (TCI) | B5825 | >96.0% (GC) | 1 g, 5 g | 2-8°C |

| ChemScene | CS-B0863 | 98.44% | 25 g | - |

| Matrix Scientific | 119212 | 95% | 5 g | - |

Note: Purity methods and available quantities are subject to change. Please refer to the supplier's website for the most current information.

Key Synthetic Applications and Experimental Protocols

This compound serves as a crucial reactant in the synthesis of several classes of biologically active molecules. Its utility stems from the aldehyde functionality, which can participate in cyclization and condensation reactions, and the BOC-protected amine, which allows for controlled deprotection and subsequent functionalization.

Synthesis of this compound

The compound itself is typically prepared via the oxidation of its corresponding alcohol precursor, N-BOC-N-methylaminoethanol. The Dess-Martin periodinane (DMP) oxidation is a common and mild method for this transformation.

Materials:

-

2-(N-Boc-methylamino)ethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 2-(N-Boc-methylamino)ethanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the biphasic mixture vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid. The product is often used in the next step without further purification.

Synthesis of Dihydroisoquinolinone Derivatives (MDM2 Inhibitors)

This compound is a reactant used in synthesizing dihydroisoquinolinone derivatives, which have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction.[1] This is a critical therapeutic target in oncology, as inhibiting MDM2 can reactivate the p53 tumor suppressor pathway.

This protocol is a representative example of how an aldehyde like this compound could be utilized in the initial steps of constructing such inhibitors, typically involving a multi-component reaction like the Petasis or a related condensation reaction.

Materials:

-

A suitable boronic acid (e.g., phenylboronic acid)

-

An amine source (e.g., an amino ester)

-

This compound

-

Solvent (e.g., Dichloromethane or Toluene)

-

Subsequent reagents for cyclization and deprotection (e.g., TFA, catalysts)

Procedure:

-

To a solution of the boronic acid (1 eq) and the amine component (1 eq) in the chosen solvent, add this compound (1 eq).

-

Stir the mixture at room temperature or under gentle heating until the formation of the adduct is complete (monitored by TLC or LC-MS).

-

The resulting intermediate, an N-BOC protected amino acid derivative, is then isolated.

-

This intermediate undergoes further synthetic steps, including intramolecular cyclization (e.g., Friedel-Crafts acylation) to form the dihydroisoquinolinone ring system.

-

The BOC protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to allow for further derivatization if required.

Synthesis of Benzo[d]imidazole Derivatives (CARM1 Inhibitors)

The compound is also a key precursor for benzo[d]imidazole-based inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an important enzyme in epigenetic regulation, and its inhibition is a target for therapies in oncology and inflammatory diseases.

Materials:

-

A substituted o-phenylenediamine

-

This compound

-

An oxidizing agent (e.g., sodium metabisulfite, Na₂S₂O₅) or catalyst

-

Solvent (e.g., Ethanol, DMF)

Procedure:

-

In a reaction vessel, dissolve the o-phenylenediamine derivative (1 eq) in a suitable solvent like ethanol.

-

Add this compound (1 eq) to the solution.

-

Add the oxidizing agent or catalyst (e.g., Na₂S₂O₅, ~0.5 eq).

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the mixture to room temperature, which may induce precipitation of the product.

-

The crude product is collected by filtration.

-

Purification is typically achieved by recrystallization or column chromatography to yield the N-BOC protected benzo[d]imidazole derivative.

Synthesis of Gold(I) Complexes with Thiourea-Functionalized Ligands

This aldehyde is also employed in the synthesis of thiourea-functionalized ligands, which can then be used to form gold(I) complexes. These complexes are investigated for their biological activity, including potential anticancer properties.

Procedure:

-

Ligand Synthesis: this compound is first converted into a thiourea derivative. This can be achieved through a multi-step process, for instance, by reductive amination with a primary amine followed by reaction with an isothiocyanate.

-

Complexation: The resulting thiourea-functionalized ligand (1 eq) is dissolved in a suitable solvent (e.g., ethanol or acetonitrile).

-

A gold(I) precursor, such as [AuCl(tht)] (tetrahydrothiophene) (1 eq), is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting gold(I) complex often precipitates from the solution or is isolated after removal of the solvent and purification by crystallization or chromatography.

Associated Signaling Pathways

The therapeutic potential of compounds derived from this compound is rooted in their ability to modulate critical cellular signaling pathways.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair to prevent tumor formation. Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of wild-type p53. Dihydroisoquinolinone derivatives synthesized using this compound can inhibit the MDM2-p53 interaction, thereby stabilizing p53, restoring its tumor-suppressive functions, and inducing apoptosis in cancer cells.

CARM1 and Transcriptional Regulation

Co-activator Associated Arginine Methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role as a transcriptional co-activator for nuclear receptors and other transcription factors. It does so by methylating arginine residues on histones (specifically H3R17) and other proteins, which generally leads to chromatin remodeling and transcriptional activation. CARM1 is implicated in various cellular processes, and its overexpression is linked to several cancers. Benzo[d]imidazole inhibitors derived from this compound can block the enzymatic activity of CARM1, thereby preventing the methylation of its substrates and downregulating the expression of oncogenes.

References

The Versatile Building Block: A Technical Guide to N-BOC-(methylamino)acetaldehyde in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-BOC-(methylamino)acetaldehyde, also known as N-Boc-sarcosinal, is a valuable and versatile synthetic building block in modern organic chemistry and drug discovery. Its unique bifunctional nature, possessing both a reactive aldehyde group and a protected secondary amine, allows for its strategic incorporation into a wide array of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of pharmaceutically relevant compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid that is slightly miscible with water.[1][2] It is sensitive to air and should be stored in a cool place under an inert atmosphere.[3]

| Property | Value | Reference |

| CAS Number | 123387-72-4 | [2] |

| Molecular Formula | C₈H₁₅NO₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Purity | >97.5% (HPLC) | [4] |

| Boiling Point | 218.2 ± 19.0 °C (Predicted) | [5] |

| Density | 1.026 g/mL | [5] |

| Refractive Index | 1.44 | [5] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS): m/z 174 (M+1)[6]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of the corresponding alcohol, N-BOC-N-methylaminoethanol. Several oxidation protocols can be employed, with Dess-Martin periodinane oxidation being a widely used method due to its mild conditions and high efficiency.

1. Dess-Martin Periodinane Oxidation:

This method provides a quantitative yield of the desired aldehyde.[6]

Figure 1: Synthesis of this compound.

Experimental Protocol: [6]

-

Dissolve N-BOC-N-methylaminoethanol (1 equivalent) in dichloromethane at 0 °C.

-

Add Dess-Martin periodontane (1.04 equivalents) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate and sodium thiosulfate solutions and stir for 30 minutes.

-

Separate the organic phase, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.

Alternative Oxidation Methods:

Other mild oxidation methods such as Swern oxidation (using oxalyl chloride and DMSO) or Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) can also be employed for this transformation, offering alternatives to chromium-based reagents.

Applications as a Synthetic Building Block

The aldehyde functionality of this compound serves as a key electrophilic site for various carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity, combined with the latent nucleophilicity of the deprotected secondary amine, makes it a powerful tool for the synthesis of diverse heterocyclic scaffolds.

Synthesis of Benzimidazole-Based CARM1 Inhibitors

This compound is a crucial starting material for the preparation of benzo[d]imidazole inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1).[7] CARM1 is an important epigenetic regulator, and its dysregulation is implicated in various cancers.

The synthesis involves the condensation of this compound with a substituted o-phenylenediamine to form the benzimidazole core.

Figure 2: General scheme for CARM1 inhibitor synthesis.

Signaling Pathway Context:

CARM1 plays a role in transcriptional activation by methylating histone H3. Inhibitors derived from this compound block this activity, thereby modulating gene expression and potentially inhibiting cancer cell proliferation.

Figure 3: CARM1 signaling pathway inhibition.

Synthesis of Dihydroisoquinolinone-Based MDM2 Inhibitors

This versatile aldehyde is also a key reactant in the synthesis of dihydroisoquinolinone derivatives that act as selective inhibitors of the MDM2-p53 interaction.[8] The inhibition of this interaction is a promising strategy in cancer therapy to restore the tumor-suppressing function of p53.

Signaling Pathway Context:

MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting the MDM2-p53 interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 4: MDM2-p53 signaling pathway inhibition.

Reductive Amination for the Synthesis of Substituted Amines

The aldehyde group of this compound readily undergoes reductive amination with primary and secondary amines to furnish N-BOC protected 1,2-diamines. These products are valuable intermediates for the synthesis of various nitrogen-containing compounds.

General Experimental Protocol for Reductive Amination:

-

To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This compound can participate as the aldehyde component in the Pictet-Spengler reaction with tryptamine derivatives to construct the tetrahydro-β-carboline scaffold, which is a core structure in many natural products and pharmaceutically active compounds.

Figure 5: Pictet-Spengler reaction workflow.

Synthesis of Substituted Pyrrolidines

The reactivity of this compound makes it a suitable precursor for the synthesis of substituted pyrrolidines, a common motif in many FDA-approved drugs.[9] For instance, it can be utilized in multicomponent reactions, such as the [3+2] cycloaddition of azomethine ylides, to generate highly functionalized pyrrolidine rings.

Conclusion

This compound is a highly valuable and adaptable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological and pharmaceutical relevance. Its straightforward synthesis and predictable reactivity in key organic transformations, such as condensations, reductive aminations, and cycloadditions, make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily introduce a protected N-methylaminoethyl side chain via this reagent provides a powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds in the pursuit of novel therapeutics.

References

- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 123387-72-4 [chemicalbook.com]

- 7. This compound Research Chemical [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. enamine.net [enamine.net]

The Aldehyde Moiety in N-BOC-(methylamino)acetaldehyde: A Gateway to Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-BOC-(methylamino)acetaldehyde, a bifunctional building block, possesses a highly reactive aldehyde group strategically positioned alongside a protected secondary amine. This unique structural arrangement makes it a valuable precursor in the synthesis of a diverse array of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Its utility is prominently highlighted by its application in the preparation of benzo[d]imidazole-based inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1), a significant target in epigenetic therapies.[1] This guide delves into the fundamental reactivity of the aldehyde group, providing insights into its synthetic transformations, supported by experimental protocols and quantitative data.

Core Reactivity: The Electrophilic Nature of the Aldehyde

The aldehyde functional group in this compound is characterized by a carbonyl carbon with a partial positive charge, rendering it highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes, in general, exhibit greater reactivity compared to ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which enhances the electrophilic character of the carbonyl carbon.

A summary of predicted electrophilic reactions of the aldehyde moiety is presented below:

| Reaction Type | Reagent Example | Predicted Product Type |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Reductive Amination | Benzylamine, NaBH₃CN | Secondary amine |

| Aldol Addition | Acetone, base | β-Hydroxy ketone |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy amide |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide |

Synthesis of this compound

The preparation of this compound is typically achieved through the oxidation of the corresponding N-BOC protected amino alcohol. A common and efficient method involves the use of Dess-Martin periodinane, which provides the desired aldehyde in high yield under mild conditions.

Synthesis of this compound.

Experimental Protocol: Dess-Martin Oxidation

A general procedure for the synthesis of this compound from N-BOC-N-methylaminoethanol is as follows:

-

To a solution of 2-(N-Boc-methylamino)ethanol (8.8 g, 50 mmol) dissolved in dichloromethane at 0 °C, Dess-Martin periodinane (22 g, 52 mmol) is added portion-wise.[2]

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.[2]

-

Upon completion, saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution are added, and the mixture is stirred for an additional 30 minutes.[2]

-

The organic phase is separated, washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the title compound.[2]

This procedure typically results in a quantitative yield of this compound.[2]

Key Reactions of the Aldehyde Group

The versatility of this compound in organic synthesis stems from the diverse reactions its aldehyde group can undergo.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The aldehyde can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). A novel protocol using chlorodimethylsilane (Me₂SiHCl) as both a reductant and activator has also been developed for the reductive amination of aldehydes with N-Boc-N-methylamine, affording secondary N-methylamines in excellent yields.[3]

Multicomponent Reactions: Passerini and Ugi Reactions

N-BOC-protected α-aminoaldehydes are excellent substrates for isocyanide-based multicomponent reactions such as the Passerini and Ugi reactions.[1][4] These reactions are highly atom-economical and allow for the rapid assembly of complex, peptide-like structures from simple starting materials, which is of great interest in combinatorial chemistry and drug discovery.[1][5]

-

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5]

-

Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylamino amide.[4]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6] This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds. This compound can serve as the aldehyde component, reacting with tryptamine derivatives, for instance, to construct the core structure of various indole alkaloids.

Application in the Synthesis of CARM1 Inhibitors

A significant application of this compound is in the synthesis of benzo[d]imidazole-based inhibitors of CARM1.[1] The aldehyde functionality is crucial for the construction of the heterocyclic core of these inhibitors. A plausible synthetic workflow involves the reaction of the aldehyde with a substituted o-phenylenediamine to form the benzimidazole ring system.

Synthesis of a Benzimidazole Core for CARM1 Inhibitors.

Conclusion

The aldehyde group in this compound is a versatile and highly reactive functional group that provides a synthetic handle for a multitude of chemical transformations. Its electrophilic nature allows for facile reactions with a wide range of nucleophiles, enabling the construction of complex molecular scaffolds. The strategic presence of the BOC-protected amine adds another layer of synthetic utility, allowing for sequential or orthogonal functionalization. For researchers and professionals in drug development, a thorough understanding of the fundamental reactivity of this aldehyde group is key to leveraging its full potential in the design and synthesis of novel therapeutic agents.

References

- 1. Passerini multicomponent reaction of protected α-aminoaldehydes as a tool for combinatorial synthesis of enzyme inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Boc Protection in Aminoaldehydes for Researchers and Drug Development Professionals

Introduction: The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability under a wide range of conditions and its facile removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc protection of aminoaldehydes, a critical class of bifunctional molecules. It addresses the unique challenges posed by the inherent reactivity of the aldehyde moiety and offers detailed experimental protocols, quantitative data, and an analysis of potential side reactions to aid researchers in navigating this essential transformation.

Core Principles of Boc Protection

The Boc group is typically introduced to an amino functionality via reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. This process is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and chemoselectivity, especially in the presence of a sensitive functional group like an aldehyde.[1][2]

A general mechanism for the Boc protection of an amine is depicted below:

References

Methodological & Application

Synthesis of N-BOC-(methylamino)acetaldehyde from N-Boc-N-methylaminoethanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-BOC-(methylamino)acetaldehyde, a valuable building block in organic synthesis and medicinal chemistry, from its corresponding alcohol, N-Boc-N-methylaminoethanol. The primary method detailed is the Dess-Martin periodinane (DMP) oxidation, a mild and selective method for converting primary alcohols to aldehydes.[1][2] An alternative protocol using Swern oxidation is also discussed. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase (CARM1).[3][4] The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the aldehyde functionality. The synthesis of this compound is achieved through the oxidation of the primary alcohol, N-Boc-N-methylaminoethanol. Several methods can be employed for this transformation, with Dess-Martin periodinane (DMP) oxidation being a preferred choice due to its mild reaction conditions, high selectivity, and avoidance of toxic chromium-based reagents.[2]

Experimental Protocols

Primary Method: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on a general procedure for the synthesis of this compound.[3]

Materials:

-

N-Boc-N-methylaminoethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-N-methylaminoethanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Dess-Martin periodinane (1.04 equivalents) to the stirred solution in portions.

-

Allow the reaction mixture to naturally warm to room temperature and continue stirring for 3 hours.[3]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product, this compound. The product is often obtained in quantitative yield and can be used in the next step without further purification.[3]

Characterization Data:

-

GC-MS: m/z 174 (M+1)[3]

-

Appearance: Pale yellow liquid[5]

-

Molecular Formula: C8H15NO3[6]

-

Molecular Weight: 173.21 g/mol [6]

Alternative Method: Swern Oxidation

The Swern oxidation is another effective method for the oxidation of primary alcohols to aldehydes under mild conditions.[7][8]

Materials:

-

N-Boc-N-methylaminoethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in dichloromethane and cool to -78 °C using a dry ice/acetone bath.[7]

-

Slowly add a solution of DMSO (3 equivalents) in dichloromethane to the cooled oxalyl chloride solution.[7]

-

Stir the mixture for 30 minutes at -78 °C.[7]

-

Add a solution of N-Boc-N-methylaminoethanol (1 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.[7]

-

Add triethylamine (4 equivalents) dropwise, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.[7]

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with water and then with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

| Parameter | Dess-Martin Periodinane Oxidation | Swern Oxidation (General) |

| Starting Material | N-Boc-N-methylaminoethanol | N-Boc-N-methylaminoethanol |

| Oxidizing Agent | Dess-Martin periodinane (DMP) | Oxalyl chloride/DMSO |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |

| Reaction Time | 3 hours | ~2-3 hours |

| Yield | Quantitative[3] | Typically high |

| Work-up | Aqueous NaHCO3/Na2S2O3 quench, extraction | Water quench, extraction |

| Purification | Often used without further purification | Column chromatography may be required |

Visualization

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

References

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. This compound | 123387-72-4 [chemicalbook.com]

- 4. This compound Research Chemical [benchchem.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Dess-Martin Periodinane Oxidation for the Synthesis of N-Boc-(methylamino)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-Boc-(methylamino)acetaldehyde, a valuable building block in medicinal chemistry and organic synthesis, can be efficiently achieved through the oxidation of N-Boc-2-(methylamino)ethanol. The Dess-Martin periodinane (DMP) oxidation offers a mild and selective method for this transformation, avoiding the use of harsh or toxic heavy metal-based oxidizing agents.[1][2] This protocol provides a detailed procedure for this synthesis, outlining the reaction setup, work-up, and characterization of the final product. This compound is a key intermediate in the preparation of various pharmaceutically active molecules, including inhibitors of co-activator associated arginine methyltransferase (CARM1).

Reaction Scheme

The overall reaction involves the oxidation of the primary alcohol group of N-Boc-2-(methylamino)ethanol to an aldehyde using Dess-Martin periodinane in dichloromethane (DCM) as a solvent.

Reaction:

N-Boc-2-(methylamino)ethanol → this compound

Reagent: Dess-Martin Periodinane (DMP)

Solvent: Dichloromethane (DCM)

Experimental Protocol

This protocol is based on established procedures for the Dess-Martin oxidation of N-Boc protected amino alcohols.

Materials:

-

N-Boc-2-(methylamino)ethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-(methylamino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of DMP: To the cooled and stirring solution, add Dess-Martin periodinane (1.04 eq) portion-wise over 10-15 minutes. Ensure the temperature remains at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, cool the mixture again to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Continue stirring for 30 minutes. The sodium thiosulfate reduces the excess DMP and the iodine-containing byproducts, while the sodium bicarbonate neutralizes the acetic acid formed during the reaction.[3]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product is often obtained in quantitative yield and can be used in the next step without further purification.[3]

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| N-Boc-2-(methylamino)ethanol | C₈H₁₇NO₃ | 175.23 | 1.0 |

| Dess-Martin Periodinane | C₁₃H₁₃IO₈ | 424.14 | 1.04 |

| This compound | C₈H₁₅NO₃ | 173.21 | 1.0 (Theoretical) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃) | δ 9.6 (s, 1H, CHO), 4.1 (s, 2H, N-CH₂-CHO), 2.9 (s, 3H, N-CH₃), 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 201 (C=O, aldehyde), 155 (C=O, carbamate), 80 (O-C(CH₃)₃), 58 (N-CH₂-CHO), 35 (N-CH₃), 28 (C(CH₃)₃) |

| IR (neat) | ν 2975, 2930 (C-H stretch), 1735 (C=O stretch, aldehyde), 1695 (C=O stretch, carbamate) cm⁻¹ |

| Mass Spec. (GC-MS) | m/z 174 (M+1)[3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of the Dess-Martin periodinane oxidation.

Safety Precautions

-

Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and avoid large-scale reactions without proper safety precautions. It is also an oxidizing agent and should be kept away from combustible materials.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the reagents or solvents involved in this procedure.

Conclusion

The Dess-Martin periodinane oxidation provides an effective and mild method for the synthesis of this compound from its corresponding alcohol precursor. The reaction proceeds with high yield and a straightforward work-up procedure, making it a valuable tool for researchers in organic synthesis and drug development. The provided protocol and data serve as a comprehensive guide for the successful execution of this important transformation.

References

Application Notes and Protocols: Swern Oxidation for the Preparation of N-Boc-(methylamino)acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized synthetic protocol for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This method employs dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to facilitate the final elimination step.[1][3] A key advantage of the Swern oxidation is its operation under mild, low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance, making it suitable for complex and sensitive substrates, including N-Boc protected amino alcohols.[3][4] This protocol details the application of the Swern oxidation for the synthesis of N-Boc-(methylamino)acetaldehyde from N-Boc-2-(methylamino)ethanol.

Reaction Principle

The Swern oxidation proceeds through several distinct steps. Initially, DMSO reacts with oxalyl chloride at low temperatures to form a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, with the concomitant release of carbon monoxide and carbon dioxide.[1] The alcohol substrate then attacks this activated species to form an alkoxysulfonium salt.[5] Finally, the addition of a hindered base promotes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[1][2]

Experimental Protocol

Materials:

-

N-Boc-2-(methylamino)ethanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry glassware

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler bath (-78 °C)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is charged with anhydrous dichloromethane (DCM, see table for volume). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Activator Addition: A solution of oxalyl chloride in anhydrous DCM is added dropwise to the cooled reaction flask, maintaining the internal temperature below -70 °C.

-

DMSO Addition: A solution of DMSO in anhydrous DCM is added dropwise to the reaction mixture over a period of 15-30 minutes. The mixture is stirred for an additional 15 minutes at -78 °C.

-

Substrate Addition: A solution of N-Boc-2-(methylamino)ethanol in anhydrous DCM is added dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below -70 °C. The reaction is stirred for 45-60 minutes at this temperature.

-

Base Addition: Triethylamine or diisopropylethylamine is added dropwise to the reaction mixture. A thick white precipitate will form. The mixture is stirred for 15 minutes at -78 °C and then allowed to slowly warm to room temperature over 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel.

Safety Precautions:

-

The Swern oxidation generates toxic carbon monoxide gas and malodorous dimethyl sulfide.[1] This reaction must be performed in a well-ventilated fume hood.

-

Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

The reaction is highly exothermic, especially during the addition of reagents. Maintaining a low temperature is critical to avoid side reactions and ensure safety.

Quantitative Data Summary

The following table provides typical reagent stoichiometry and expected yields for the Swern oxidation of N-Boc-2-(methylamino)ethanol.

| Reagent/Parameter | Molar Equivalents | Typical Amount (for 10 mmol substrate) | Notes |

| N-Boc-2-(methylamino)ethanol | 1.0 | 1.75 g | Starting material. |

| Oxalyl chloride | 1.1 - 1.5 | 1.40 - 1.90 g (0.97 - 1.32 mL) | Activator. Using a slight excess is common. |

| Dimethyl sulfoxide (DMSO) | 2.0 - 2.5 | 1.56 - 1.95 g (1.42 - 1.77 mL) | Oxidant. |

| Triethylamine (TEA) or DIPEA | 3.0 - 5.0 | 3.04 - 5.06 g (4.18 - 6.96 mL) | Base. A larger excess is used to neutralize the generated HCl and catalyze the elimination. DIPEA can be used to minimize epimerization in chiral substrates.[6][7] |

| Dichloromethane (DCM) | - | 100 - 150 mL | Anhydrous solvent is crucial. |

| Reaction Conditions | |||

| Temperature | -78 °C | Maintained throughout additions | Critical for reaction success and safety.[4] |

| Reaction Time | 2 - 4 hours | Total time before workup | Varies based on scale and substrate. |

| Expected Yield | |||

| This compound | 75 - 90% | - | Yields are highly dependent on reaction conditions and purification. |

Visualizations

Swern Oxidation Mechanism

Caption: Mechanism of the Swern oxidation.

Experimental Workflow

Caption: Experimental workflow for Swern oxidation.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Use of N-BOC-(methylamino)acetaldehyde and its Analogs in Reductive Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utility of N-BOC protected aminoaldehydes and their corresponding amines in reductive amination reactions. This class of reagents serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex secondary and tertiary amines, particularly for the introduction of the N-methylamino moiety commonly found in pharmaceuticals.

Introduction

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds. The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of N-BOC protected reagents, such as N-BOC-(methylamino)acetaldehyde, offers several advantages in this process. The tert-butoxycarbonyl (BOC) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and controlled synthetic modifications.

These notes will detail protocols for two key applications:

-

The use of an N-BOC protected amine with an aldehyde in the presence of a novel reducing agent.

-

A general protocol for the reductive amination of a primary amine with an N-BOC protected aminoaldehyde using a common hydride reagent.

Key Advantages of Using N-BOC Protected Reagents in Reductive Amination

-

Controlled Reactivity: The BOC group allows for the selective reaction of other functional groups within a molecule.

-

Improved Solubility: The BOC group can enhance the solubility of intermediates in organic solvents.

-

Facile Purification: The protected amine products are often less polar and can be more easily purified by standard chromatographic techniques.

-

Versatility: A wide range of aldehydes and ketones can be coupled with N-BOC protected amines, and similarly, N-BOC aminoaldehydes can react with various amines to generate diverse libraries of compounds.[1]

-

High Yields: Reductive amination reactions utilizing these reagents can proceed with high efficiency, providing excellent yields of the desired products.[1]

Reaction Schematics and Workflow

The general workflow for a one-pot reductive amination involves the mixing of the carbonyl compound and the amine, followed by the introduction of a reducing agent.

Caption: General workflow for a one-pot reductive amination reaction.

The core of the reaction is the formation of an imine or iminium ion, which is then selectively reduced.

Caption: Simplified mechanism of reductive amination.

Experimental Protocols

Protocol 1: Synthesis of Secondary N-Methylamines using N-Boc-N-Methylamine and Me₂SiHCl

This novel protocol facilitates the synthesis of secondary N-methylamines from a variety of aldehydes using N-Boc-N-methylamine as the amine source and chlorodimethylsilane (Me₂SiHCl) as both a reductant and an activator. A key feature of this method is the in situ deprotection of the BOC group upon quenching with methanol.[2]

Materials:

-

Aldehyde (1.0 equiv)

-

N-Boc-N-methylamine (1.5 equiv)

-

Acetonitrile (MeCN)

-

Chlorodimethylsilane (Me₂SiHCl) (3.0 equiv)

-

Methanol (MeOH)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add a solution of the aldehyde (0.50 mmol, 1.0 equiv) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol, 1.5 equiv) in acetonitrile (1.0 mL).

-

Add chlorodimethylsilane (0.17 mL, 1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.

-

Stir the resulting mixture at the same temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the aldehyde, add methanol (0.20 mL, 5.0 mmol) and heat the reaction mixture to 40 °C.

-

After the reaction is complete, the resulting secondary amine hydrochloride salts can often be isolated by simple filtration due to their poor solubility in common organic solvents.[3]

Quantitative Data Summary:

The following table summarizes the results for the reductive amination of various aldehydes with N-Boc-N-methylamine using the Me₂SiHCl protocol.[2]

| Entry | Aldehyde | Time (h) | Product | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 0.5 | 4-Nitro-N-methylbenzylamine HCl | 95 |

| 2 | 4-Cyanobenzaldehyde | 0.5 | 4-(Methylaminomethyl)benzonitrile HCl | 96 |

| 3 | 4-Bromobenzaldehyde | 1 | 4-Bromo-N-methylbenzylamine HCl | 99 |

| 4 | 4-Chlorobenzaldehyde | 1 | 4-Chloro-N-methylbenzylamine HCl | 99 |

| 5 | 4-Fluorobenzaldehyde | 1 | 4-Fluoro-N-methylbenzylamine HCl | 99 |

| 6 | Benzaldehyde | 1 | N-Methylbenzylamine HCl | 99 |

| 7 | 4-Methoxybenzaldehyde | 1 | 4-Methoxy-N-methylbenzylamine HCl | 99 |

| 8 | 2-Naphthaldehyde | 1 | N-Methyl(naphthalen-2-ylmethyl)amine HCl | 99 |

| 9 | Cinnamaldehyde | 1 | N-Methyl-3-phenylprop-2-en-1-amine HCl | 95 |

| 10 | Cyclohexanecarbaldehyde | 1 | (Cyclohexylmethyl)(methyl)amine HCl | 99 |

| 11 | Heptanal | 1 | N-Methylheptan-1-amine HCl | 99 |

Protocol 2: General Reductive Amination using this compound and Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of a primary amine with an aldehyde, in this case, this compound, using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4]

Materials:

-

Primary Amine (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-